molecular formula C22H26N4O9S2 B2967984 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 868982-44-9

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2967984
CAS No.: 868982-44-9
M. Wt: 554.59
InChI Key: OPWOYIDSZDPUDL-UHFFFAOYSA-N
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Description

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex molecular architecture. Its structure integrates a 2,3-dihydrobenzo[b][1,4]dioxine sulfonyl group attached to an oxazolidine ring, which is further linked via a methylene bridge to an oxalamide core. The terminal N2-position features a 4-sulfamoylphenethyl substituent, distinguishing it from analogs with alternative aryl or heteroaryl groups.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O9S2/c23-36(29,30)16-3-1-15(2-4-16)7-8-24-21(27)22(28)25-14-20-26(9-10-35-20)37(31,32)17-5-6-18-19(13-17)34-12-11-33-18/h1-6,13,20H,7-12,14H2,(H,24,27)(H,25,28)(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWOYIDSZDPUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound notable for its potential biological activities. Its structural components suggest possible interactions with various biological pathways, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's molecular formula is C22H26N4O9S2C_{22}H_{26}N_{4}O_{9}S_{2} with a molecular weight of 554.59 g/mol. The IUPAC name is N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide. The structure includes oxazolidinones and sulfonamide functionalities, which are known to exhibit various biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxazolidinone structures often demonstrate significant antimicrobial properties. For instance, oxazolidinones have been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The presence of the sulfonamide group in this compound may enhance its antimicrobial efficacy by interfering with folate synthesis in bacteria.

Anticancer Potential

Several studies have explored the anticancer properties of similar compounds. For instance, derivatives of benzodioxins have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell pathways remain to be fully elucidated but suggest promising therapeutic applications.

Enzyme Inhibition

The compound may exhibit enzyme inhibition properties relevant to drug development. For example, some related compounds have been reported to inhibit urease activity, which is crucial in treating conditions like urinary tract infections and kidney stones. Molecular docking studies could provide insights into the binding affinities and mechanisms of action against specific enzymes.

Case Studies

  • Antimicrobial Efficacy : A study on oxazolidinone derivatives highlighted their effectiveness against Gram-positive bacteria, showcasing their potential as alternatives to traditional antibiotics.
  • Cytotoxic Effects : Research on benzodioxin derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications in the structure could enhance therapeutic effectiveness.
  • Inhibition Studies : A comparative analysis of sulfonamide compounds revealed that those with similar structures to this compound exhibited potent urease inhibition, indicating a potential pathway for therapeutic development.

Data Tables

Property Value
Molecular FormulaC22H26N4O9S2
Molecular Weight554.59 g/mol
IUPAC NameN'-[[3-(2,3-dihydro...
Purity≥95%
CAS Number868982-44-9
Biological Activity Outcome
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerCytotoxic effects on MCF-7 cell line
Enzyme InhibitionPotent urease inhibition

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C24H27N3O9S2 581.62 4-Sulfamoylphenethyl, 2,3-dihydrobenzo[b][1,4]dioxine sulfonyl
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide C23H27N3O8S 505.5 4-Methoxyphenethyl
N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide C15H18N4O3 302.33 4-Dimethylaminophenethyl, Isoxazol-3-yl

Key Observations :

  • Substituent Diversity: The target compound’s 4-sulfamoylphenethyl group introduces a polar sulfonamide moiety, contrasting with the methoxy group in and the dimethylamino group in .
  • Molecular Weight : The target compound (581.62 g/mol) is significantly heavier than (505.5 g/mol) and (302.33 g/mol), primarily due to the sulfamoyl and dioxane sulfonyl groups. This may influence pharmacokinetic properties like membrane permeability.

Activity and Target Prediction

While explicit activity data for the target compound are unavailable, tools like SimilarityLab () enable predictive comparisons. Key insights include:

  • The dioxane sulfonyl moiety may confer selectivity for proteases or GPCRs .
  • Off-Target Risks : Analogs like and , with simpler aryl groups, may exhibit narrower target profiles due to reduced polarity and steric bulk.

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